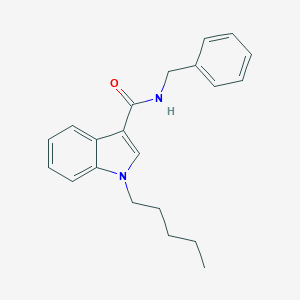

N-benzyl-1-pentyl-1H-indole-3-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-1-pentylindole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O/c1-2-3-9-14-23-16-19(18-12-7-8-13-20(18)23)21(24)22-15-17-10-5-4-6-11-17/h4-8,10-13,16H,2-3,9,14-15H2,1H3,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLACYTSBFXCDOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=C(C2=CC=CC=C21)C(=O)NCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501009997 | |

| Record name | 1-Pentyl-N-(phenylmethyl)-1H-indole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501009997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

695213-59-3 | |

| Record name | 1-Pentyl-N-(phenylmethyl)-1H-indole-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=695213-59-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | SDB-006 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0695213593 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Pentyl-N-(phenylmethyl)-1H-indole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501009997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SDB-006 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MM02A5A302 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Characterization of N Benzyl 1 Pentyl 1h Indole 3 Carboxamide

Multi-Step Synthetic Approaches to N-benzyl-1-pentyl-1H-indole-3-carboxamide

The synthesis of this compound is typically achieved through a sequential process that first builds the N-alkylated indole (B1671886) core, followed by the formation of the amide bond. This approach allows for structural variation and is a common strategy for preparing substituted indole-3-carboxamides.

A logical and widely adopted synthetic route involves two primary steps: N-alkylation of an indole precursor followed by an amide coupling reaction.

Step 1: N-Alkylation to form 1-pentyl-1H-indole-3-carboxylic acid The synthesis begins with the N-alkylation of indole-3-carboxylic acid. This reaction attaches the pentyl group to the nitrogen atom of the indole ring. The process typically involves deprotonating the indole nitrogen with a strong base, such as sodium hydride (NaH), in an aprotic polar solvent like dimethylformamide (DMF). diva-portal.org The resulting anion then acts as a nucleophile, attacking an alkylating agent like 1-bromopentane (B41390) to form the N-alkylated intermediate, 1-pentyl-1H-indole-3-carboxylic acid. diva-portal.org

Step 2: Amide Coupling to form this compound The second step is the formation of the amide bond between 1-pentyl-1H-indole-3-carboxylic acid and benzylamine (B48309). This can be achieved through several methods:

Acyl Chloride Formation: A classic method involves converting the carboxylic acid to a more reactive acyl chloride. repec.orgrsisinternational.org This is accomplished by treating 1-pentyl-1H-indole-3-carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride. rsisinternational.org The resulting 1-pentyl-1H-indole-3-carbonyl chloride is then reacted with benzylamine, typically in the presence of a non-nucleophilic base like triethylamine (B128534) (TEA) to neutralize the HCl byproduct. rsisinternational.org

Direct Coupling with Peptide Reagents: Modern synthetic chemistry often favors the use of peptide coupling agents for their milder reaction conditions and high efficiency. Reagents like 2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (B81430) (TBTU) can be used to activate the carboxylic acid directly. diva-portal.org In this process, the carboxylic acid, TBTU, benzylamine, and a base (e.g., TEA) are mixed in a solvent such as acetonitrile (B52724) (ACN), leading to the formation of the desired amide. diva-portal.org

Process optimization involves the careful selection of reagents and conditions. For the amide coupling step, direct coupling with reagents like TBTU often provides better yields and avoids the harsh conditions associated with thionyl chloride. diva-portal.org Throughout the synthesis, reaction progress is monitored using techniques like Thin Layer Chromatography (TLC) to ensure the complete consumption of starting materials before proceeding to the next step or workup. rsisinternational.org

Purity assessment is critical for confirming the identity and quality of the synthesized compound. Following synthesis, the crude product is purified, commonly using column chromatography on silica (B1680970) gel. The purity of the final product is then assessed using a combination of methods:

High-Performance Liquid Chromatography (HPLC): This technique is used for quantitative analysis to determine the purity of the compound, often expressed as a percentage.

Melting Point Determination: A pure crystalline solid will exhibit a sharp and defined melting point range.

Spectroscopic Analysis: The structural identity and purity are definitively confirmed through the spectroscopic methods detailed in the following section.

Advanced Spectroscopic Characterization for Structural Validation and Elucidation

Spectroscopic techniques are indispensable for the unambiguous structural confirmation of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information about the molecule's framework, functional groups, and mass.

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule by mapping its carbon and hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. For this compound, the spectrum would show characteristic signals for each part of the molecule. The aromatic protons of the indole ring and the benzyl (B1604629) group would appear in the downfield region (typically δ 7.0-8.3 ppm). The benzylic methylene (B1212753) protons (-CH₂-Ph) would resonate as a doublet around δ 4.7 ppm, while the methylene protons of the pentyl chain attached to the indole nitrogen (-N-CH₂-) would appear as a triplet around δ 4.2 ppm. chemicalbook.com The remaining aliphatic protons of the pentyl chain would be observed in the upfield region (δ 0.9-1.9 ppm), with the terminal methyl group appearing as a triplet. A key signal is the amide proton (-NH-), which typically appears as a triplet or a broad singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. The most downfield signal is typically the carbonyl carbon of the amide group (around δ 162-165 ppm). rsisinternational.org The aromatic carbons of the indole and benzyl rings resonate in the δ 110-140 ppm range. rsisinternational.org The aliphatic carbons of the pentyl chain and the benzylic methylene carbon appear in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

| Amide C=O | - | ~164.5 |

| Aromatic C-H / C | 7.0 – 8.3 (m) | 110.0 – 138.0 |

| Amide N-H | ~6.5 (br t) | - |

| Benzyl Ar-CH₂-N | ~4.7 (d) | ~44.0 |

| Indole N-CH₂- | ~4.2 (t) | ~47.0 |

| Pentyl -CH₂- | 1.3 – 1.9 (m) | 22.0 – 30.0 |

| Pentyl -CH₃ | ~0.9 (t) | ~14.0 |

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would display several characteristic absorption bands confirming its structure.

Key vibrational bands include:

N-H Stretch: A sharp peak around 3300-3400 cm⁻¹ corresponding to the stretching vibration of the secondary amide N-H bond.

C-H Stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the pentyl and benzyl groups appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). repec.org

C=O Stretch (Amide I): A strong, sharp absorption band around 1630-1660 cm⁻¹, which is characteristic of the carbonyl group in a secondary amide. repec.orgrsisinternational.org

N-H Bend (Amide II): A band appearing around 1540-1550 cm⁻¹, resulting from the N-H bending vibration coupled with C-N stretching. repec.org

C=C Stretches: Aromatic C=C bond stretching vibrations from the indole and benzene (B151609) rings are observed in the 1450-1600 cm⁻¹ region.

Table 2: Predicted Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amide) | ~3350 | Medium-Strong |

| Aromatic C-H Stretch | 3030 - 3100 | Medium |

| Aliphatic C-H Stretch | 2870 - 2960 | Medium-Strong |

| C=O Stretch (Amide I) | ~1645 | Strong |

| N-H Bend (Amide II) | ~1540 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Variable |

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which confirms the molecular weight and offers insights into the structure. The molecular formula for this compound is C₂₁H₂₄N₂O.

Under Electron Ionization (EI), the molecule would undergo fragmentation, producing a characteristic pattern.

Molecular Ion (M⁺): The spectrum would show the molecular ion peak corresponding to the exact mass of the compound.

Key Fragments: A prominent fragment would be the tropylium (B1234903) cation (C₇H₇⁺) at m/z 91, which is characteristic of compounds containing a benzyl group. Other significant fragments would arise from the cleavage of the amide bond and the fragmentation of the pentyl side chain. Cleavage alpha to the carbonyl group could produce a 1-pentyl-1H-indole-3-carbonyl cation. Loss of the pentyl chain via cleavage at the beta-position relative to the indole ring is also a common fragmentation pathway for N-alkyl indoles. This fragmentation data is crucial for distinguishing between isomers that might have the same molecular weight but different substitution patterns.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Predicted Fragment Ion | Origin |

| [M]⁺ | [C₂₁H₂₄N₂O]⁺ | Molecular Ion |

| 91 | [C₇H₇]⁺ | Tropylium ion from benzyl group |

| 106 | [C₇H₈N]⁺ | Benzylamine fragment |

| 201 | [C₁₄H₁₇N]⁺ | 1-Pentyl-1H-indole after loss of benzyl isocyanate |

| 229 | [C₁₄H₁₇N₂O]⁺ | Loss of the phenyl group |

Mass Spectrometry for Molecular Characterization and Isomer Differentiation

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a foundational technique for the identification of synthetic cannabinoids like this compound. In GC-MS analysis, the compound is vaporized and separated from other components based on its boiling point and affinity for the chromatographic column before being fragmented and detected by the mass spectrometer. The resulting mass spectrum provides a fragmentation pattern that can serve as a chemical fingerprint for the molecule.

For indole-3-carboxamide derivatives, the electron ionization (EI) mass spectra typically show characteristic fragment ions resulting from the cleavage of the amide and the N-alkyl groups. For instance, the fragmentation of N-adamantyl-1-pentyl-1H-indole-3-carboxamide (APICA), a structurally related compound, provides insights into expected fragmentation pathways. researchgate.net Common fragmentations include the loss of the pentyl side chain and cleavage at the amide bond.

However, a significant limitation of GC-MS is its difficulty in distinguishing between regioisomers—molecules that have the same chemical formula but different arrangements of atoms. For example, isomers where the benzyl or pentyl groups are attached to different positions on the indole ring, or where the carboxamide linkage is at a different position, can be challenging to differentiate. Studies on regioisomeric analogues of SDB-006 have shown that they often produce nearly identical mass spectra, as the fragmentation is dominated by the core structure. researchgate.net While some differences in the relative abundance of fragment ions may be observed, these are often not distinct enough for unambiguous identification. The molecular ion is typically observed as the base peak in the EI mass spectra for many of these compounds. researchgate.net

Table 1: Illustrative GC-MS Fragmentation Data for Indole-3-Carboxamide Analogs This table is illustrative and based on fragmentation patterns of similar synthetic cannabinoid structures.

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Significance |

|---|---|---|

| [M]+ | Molecular Ion | Represents the intact molecule, confirming molecular weight. |

| [M-C5H11]+ | Loss of the pentyl group | Indicates the presence of a pentyl side chain. |

| 105 | Benzoyl cation [C7H5O]+ | Characteristic fragment for benzoyl-containing isomers, highlighting the difficulty in distinguishing from certain regioisomers. researchgate.net |

| 91 | Tropylium cation [C7H7]+ | Indicates the presence of a benzyl group. |

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) for Regioisomer Discrimination

The limitations of GC-MS in differentiating regioisomers of this compound necessitate the use of more advanced analytical methods. Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) has proven to be a superior technique for this purpose. researchgate.netnih.gov This method combines the powerful separation capabilities of liquid chromatography with the high mass accuracy and resolution of a QTOF mass spectrometer.

The primary advantage of LC is its ability to separate isomers based on subtle differences in their polarity and interaction with the stationary phase of the chromatography column. Regioisomers that co-elute (emerge from the column at the same time) in GC may be successfully separated using LC, providing distinct retention times for each isomer. researchgate.net

Furthermore, the QTOF mass spectrometer provides highly accurate mass measurements, often to within a few parts per million (ppm). This allows for the determination of the elemental composition of the parent molecule and its fragments with a high degree of confidence. While isomers have the same nominal mass, high-resolution mass spectrometry can sometimes reveal subtle differences or, more commonly, confirm the elemental composition to rule out other possibilities. The primary utility of LC-QTOF-MS in this context lies in coupling the chromatographic separation with mass detection. Research on synthetic cannabinoid analogues has demonstrated that while GC-MS could not differentiate between certain regioisomers, LC-QTOF-MS successfully distinguished them based on their distinct retention times. researchgate.net

Table 2: Comparative Analytical Data for Regioisomer Discrimination This table illustrates how LC-QTOF-MS can differentiate between hypothetical regioisomers where GC-MS might fail.

| Compound | GC Retention Time | LC Retention Time | Mass Spectrum (EI) | Conclusion |

|---|---|---|---|---|

| This compound | Similar / Overlapping | Distinct (e.g., 5.2 min) | Indistinguishable | GC-MS is insufficient for differentiation. LC-QTOF-MS provides clear discrimination based on retention time. researchgate.net |

| Hypothetical Regioisomer (e.g., N-benzyl-1-pentyl-1H-indole-2-carboxamide) | Similar / Overlapping | Distinct (e.g., 5.8 min) | Indistinguishable |

Metabolism and Preclinical Pharmacokinetics of N Benzyl 1 Pentyl 1h Indole 3 Carboxamide

In vitro Metabolic Fate and Metabolite Identification

Specific in vitro metabolic studies on N-benzyl-1-pentyl-1H-indole-3-carboxamide are not available in the reviewed literature. However, research on the broader class of indole-3-carboxamide synthetic cannabinoids indicates that they undergo extensive metabolism. nih.govnih.gov The primary metabolic transformations for this class of compounds typically involve Phase I (oxidation, hydrolysis) and Phase II (conjugation) reactions. nih.gov

Role of Hepatic Microsomal Enzymes (e.g., Cytochrome P450s)

While no studies have identified the specific cytochrome P450 (CYP450) enzymes responsible for the metabolism of this compound, CYP450 enzymes are the principal catalysts for the oxidative metabolism of many drugs and xenobiotics, including synthetic cannabinoids. nih.govsemanticscholar.org For related compounds, various CYP isoforms have been shown to be involved in their biotransformation. nih.gov The metabolism of N-benzyl-N-cyclopropylamine, for instance, is catalyzed by cytochrome P450, proceeding through hydrogen abstraction mechanisms. nih.gov

Oxidative Metabolites: Hydroxylation and Dihydroxylation

Detailed identification of oxidative metabolites for this compound has not been reported. For other indole (B1671886) and indazole-3-carboxamide synthetic cannabinoids, hydroxylation is a major metabolic pathway. nih.govnih.gov This process can occur at various positions on the molecule, such as the indole ring or the alkyl (pentyl) side chain. nih.gov Dihydroxylation has also been observed as a subsequent metabolic step for some synthetic cannabinoids. nih.govspringermedizin.de

Conjugative Metabolites: Glucuronidation

Specific glucuronide conjugates of this compound have not been identified. Glucuronidation, a Phase II metabolic process, is a common pathway for synthetic cannabinoids, typically occurring after initial oxidation. nih.gov This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) and increases the water solubility of metabolites, facilitating their excretion. tandfonline.comnih.gov Studies on other indole-based synthetic cannabinoids have confirmed the formation of glucuronide conjugates. tandfonline.com

N-Dealkylation Pathways

N-dealkylation is a recognized metabolic pathway for compounds containing N-alkyl groups, often catalyzed by CYP450 enzymes. nih.govsemanticscholar.org This process involves the removal of an alkyl group from a nitrogen atom. While plausible for this compound at either the N-benzyl or N-pentyl position, specific metabolites formed through this pathway have not been documented in the literature. Studies on other synthetic cannabinoids confirm N-dealkylation as a relevant metabolic route. nih.gov

Intrinsic Clearance and Hepatic Clearance Predictions

No experimental data for the intrinsic clearance (CLint) or predicted hepatic clearance (CLH) of this compound are available. Studies on a range of other indole and indazole-3-carboxamide synthetic cannabinoids have shown that they are often rapidly metabolized in vitro by human liver microsomes and hepatocytes, exhibiting a wide range of intrinsic clearance values. nih.govresearchgate.net For many of these related compounds, high intrinsic clearance is observed. nih.govresearchgate.net

Table 1: Representative In Vitro Clearance Data for Various Indole/Indazole-3-Carboxamide Synthetic Cannabinoids No specific data is available for this compound. The data below is for other compounds in the same class and is for illustrative purposes only.

| Compound | System | Intrinsic Clearance (CLint, mL min−1 kg−1) |

|---|---|---|

| (S)-AMB-FUBINACA | pHLM | 2944 ± 95.9 |

| (R)-AB-FUBINACA | pHLM | 13.7 ± 4.06 |

| (S)-AMB-FUBINACA | pHHeps | 3216 ± 607 |

| (S)-AB-FUBINACA | pHHeps | 110 ± 34.5 |

Plasma Protein Binding Characteristics and Implications for in vivo Distribution

The plasma protein binding (PPB) characteristics of this compound have not been experimentally determined. The extent of PPB is a critical factor influencing a drug's distribution and availability to target sites and metabolizing enzymes. nih.gov Generally, synthetic cannabinoids with an indole or indazole-3-carboxamide structure are highly lipophilic and exhibit high binding to plasma proteins, often exceeding 88%. nih.gov This high degree of binding can lead to a lower fraction of unbound drug in circulation, potentially affecting its clearance rate and volume of distribution. nih.govresearchgate.net

Exploration of Ancillary Biological Activities

Evaluation of Antimicrobial Properties of N-benzyl-1H-indole-3-carboxamide

Recent research has explored the efficacy of N-benzyl-1H-indole-3-carboxamide as a potential antimicrobial agent. rsisinternational.orgrsisinternational.org A study by H.C. Ndibe and colleagues involved the synthesis and subsequent in vitro screening of the compound against a panel of common bacterial and fungal pathogens. rsisinternational.org The antimicrobial activity was assessed using the agar (B569324) well diffusion method, a standard technique for evaluating the ability of a substance to inhibit microbial growth. rsisinternational.org

The antibacterial potential of N-benzyl-1H-indole-3-carboxamide was evaluated against a selection of both Gram-positive and Gram-negative bacteria. The test organisms included Escherichia coli, Bacillus subtilis, Klebsiella pneumoniae, Staphylococcus aureus, and Pseudomonas aeruginosa. rsisinternational.orgrsisinternational.org In this particular study, at a concentration of 3 mg/mL, N-benzyl-1H-indole-3-carboxamide did not exhibit any zone of inhibition against the tested bacterial isolates. rsisinternational.orgrsisinternational.org This indicates that under the conditions of this study, the compound was inactive against these specific bacterial strains. rsisinternational.org Ciprofloxacin was used as the standard control for antibacterial activity. rsisinternational.org

Table 1: Antibacterial Screening of N-benzyl-1H-indole-3-carboxamide

| Bacterial Strain | Gram Stain | Zone of Inhibition (mm) | Activity |

| Escherichia coli | Negative | 0 | Inactive |

| Bacillus subtilis | Positive | 0 | Inactive |

| Klebsiella pneumoniae | Negative | 0 | Inactive |

| Staphylococcus aureus | Positive | 0 | Inactive |

| Pseudomonas aeruginosa | Negative | 0 | Inactive |

In addition to bacterial screening, the antifungal properties of N-benzyl-1H-indole-3-carboxamide were also investigated. The compound was tested against two common fungal isolates: Candida albicans and Aspergillus niger. rsisinternational.orgrsisinternational.org Similar to the antibacterial screening, the results of the antifungal evaluation showed no zone of inhibition at a 3 mg/mL concentration. rsisinternational.orgrsisinternational.org This suggests that N-benzyl-1H-indole-3-carboxamide did not possess antifungal activity against these two fungal strains in this study. rsisinternational.org Ketoconazole was utilized as the standard antifungal control. rsisinternational.org

Table 2: Antifungal Screening of N-benzyl-1H-indole-3-carboxamide

| Fungal Isolate | Type | Zone of Inhibition (mm) | Activity |

| Candida albicans | Yeast | 0 | Inactive |

| Aspergillus niger | Mold | 0 | Inactive |

The initial antimicrobial screenings indicate that N-benzyl-1H-indole-3-carboxamide is inactive against the specific bacterial and fungal strains tested. rsisinternational.org However, the researchers who conducted these studies suggest that further antimicrobial screening against a broader range of bacteria and fungi is necessary to definitively conclude that the compound has no antimicrobial properties. rsisinternational.orgrsisinternational.org Future research could explore the activity of this compound against other microbial species, including antibiotic-resistant strains, or investigate potential synergistic effects when combined with known antimicrobial agents. While indole (B1671886) and its derivatives have shown promise in various therapeutic areas, including as antimicrobial agents, the specific derivative N-benzyl-1H-indole-3-carboxamide requires more extensive investigation to fully elucidate its antimicrobial potential. rsisinternational.org

Analytical and Forensic Science Methodologies for N Benzyl 1 Pentyl 1h Indole 3 Carboxamide

Development of Analytical Reference Standards

The foundation of accurate forensic analysis is the availability of well-characterized analytical reference standards. For N-benzyl-1-pentyl-1H-indole-3-carboxamide, this involves the synthesis and rigorous spectroscopic confirmation of the molecule's structure. The synthesis process for closely related indole-3-carboxamide derivatives typically involves a multi-step approach. rsisinternational.org For instance, a common pathway begins with the formylation of indole (B1671886), followed by a Cannizzaro reaction to create indole-3-carboxylic acid. rsisinternational.orgrsisinternational.org This acid is then converted to an acyl chloride using a chlorinating agent like thionyl chloride. rsisinternational.org The final step is the amidation reaction, where the indole-3-carbonyl chloride is reacted with the appropriate amine—in this case, benzylamine (B48309)—to yield the target N-benzyl-1H-indole-3-carboxamide. rsisinternational.org A similar process would be followed for this compound, starting with a 1-pentyl-indole precursor.

Once synthesized, the compound's identity and purity must be unequivocally confirmed. rsisinternational.org This is achieved through a combination of spectroscopic techniques. rsisinternational.org Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C) provides detailed information about the molecular structure, including the chemical environment of each proton and carbon atom, which must align with the proposed structure. rsisinternational.orgrepec.org Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the characteristic functional groups present in the molecule, such as the C=O of the amide and the N-H bonds. rsisinternational.orgrepec.org The melting point is also determined as a measure of purity. rsisinternational.org The resulting characterized material serves as a reference standard for comparison against unknown samples in forensic casework.

Chromatographic and Spectrometric Techniques for Detection and Identification in Complex Matrices

Detecting and identifying this compound in complex matrices, such as seized drug products or biological samples, requires powerful analytical techniques. A combination of chromatography for separation and spectrometry for identification is the standard approach in forensic laboratories. researchgate.net

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the primary tools used. researchgate.net Chromatography separates the target compound from other substances in the mixture. bg.ac.rs Following separation, mass spectrometry bombards the molecules with energy, causing them to fragment in a predictable manner. The resulting fragmentation pattern, or mass spectrum, serves as a molecular fingerprint that can be compared to the spectrum of the analytical reference standard for positive identification. researchgate.net High-resolution mass spectrometry (HRMS) is often employed to determine the elemental composition of the molecule with high accuracy, further confirming its identity. researchgate.net

Spectroscopic methods like NMR and FT-IR are also vital for the characterization of these substances. researchgate.net While typically used for the structural elucidation of reference standards, they can also be applied to analyze bulk seized materials. rsisinternational.orgrepec.org

Below is a table summarizing the analytical techniques used for the characterization of indole-3-carboxamide derivatives.

| Technique | Purpose | Key Findings for Indole-3-Carboxamide Analogues |

| ¹H NMR | Structural Elucidation | Shows chemical shifts and multiplicities consistent with the protons in the indole ring, benzyl (B1604629) group, and pentyl chain. rsisinternational.org |

| ¹³C NMR | Structural Elucidation | Confirms the carbon skeleton, including the characteristic carbonyl carbon peak of the amide. rsisinternational.org |

| FT-IR | Functional Group Identification | Displays characteristic absorption bands for the amide C=O stretch, N-H stretch, and aromatic C-H bonds. rsisinternational.orgrepec.org |

| GC-MS | Separation and Identification | Provides a retention time and a characteristic mass spectrum for comparison with a reference standard. researchgate.net |

| LC-MS | Separation and Identification | Offers an alternative separation method, often coupled with tandem MS for enhanced specificity in complex matrices. researchgate.net |

Differentiation of Regioisomers and Analogues in Forensic Analysis

A significant challenge in forensic chemistry is the differentiation of regioisomers—compounds that have the same molecular formula but differ in the arrangement of their atoms. researchgate.net Synthetic cannabinoid manufacturers often produce a variety of isomers and analogues to circumvent drug laws. For this compound, isomers could include variations in the substitution position on the benzyl ring or the attachment point of the carboxamide group on the indole core.

Mass spectrometry alone may not be sufficient to distinguish between certain isomers, as they can produce very similar fragmentation patterns. Therefore, the chromatographic separation step is critical. nih.gov High-performance liquid chromatography (HPLC) and supercritical fluid chromatography have demonstrated success in resolving diastereoisomers of other indole alkaloids where gas chromatography (GC) has failed. nih.gov The choice of chromatographic column and mobile phase conditions is optimized to achieve separation based on subtle differences in the physical and chemical properties of the isomers.

NMR spectroscopy can also be a powerful tool for distinguishing isomers, as the chemical environment of the atoms will differ, leading to unique NMR spectra. However, this typically requires isolating the pure compound, which can be challenging with complex mixtures. The combination of advanced chromatographic separation with high-resolution mass spectrometry is crucial for the reliable differentiation of regioisomers in forensic drug analysis. researchgate.net

Implications for Structural Classification and Legislative Control of New Psychoactive Substances

The rapid emergence of new psychoactive substances (NPS) like this compound presents a continuous challenge to legislative control. To combat this, many jurisdictions have moved away from naming individual banned substances and have instead implemented "generic" or "structural" scheduling. wikipedia.org This approach controls entire classes of compounds based on a core chemical structure and specified possible modifications. wikipedia.org

This compound falls into the chemical class of indole-3-carboxamides. Legislation often defines this class by specifying a 1H-indole-3-carboxamide core structure and then listing a range of permissible substitutions at the nitrogen atom of the indole ring and the nitrogen atom of the carboxamide group. wikipedia.orgsc.gov For example, a law might control any compound containing an indole-3-carboxamide structure with "substitution at the nitrogen atom of the indole ring by an alkyl...group" and substitution at the carboxamide nitrogen by various groups, which could include a benzyl group. sc.gov Under such a framework, this compound would be a controlled substance even if its specific name is not explicitly listed in the legislation. This structural classification approach allows authorities to proactively control new analogues as soon as they appear on the illicit market, which is essential for public safety. sc.gov

Conclusion and Future Research Directions

Synthesis of Current Knowledge on N-benzyl-1-pentyl-1H-indole-3-carboxamide

This compound is a distinct chemical entity whose existence is confirmed in chemical databases, assigned the Chemical Abstracts Service (CAS) registry number 695213-59-3. chemspider.comchemicalbook.com Structurally, it belongs to the indole-3-carboxamide class of compounds. This class is significant as many of its derivatives have been identified as synthetic cannabinoid receptor agonists (SCRAs). researchgate.net

While direct peer-reviewed research on this compound is scarce, knowledge can be inferred from structurally related analogues. For instance, N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA), which shares the same 1-pentyl-1H-indole-3-carboxamide core, has been identified as a synthetic cannabinoid. researchgate.net Furthermore, the United Nations Office on Drugs and Crime (UNODC) has classified other N-benzyl indole (B1671886) derivatives, such as 1-Benzyl-N-(quinolin-8-yl)-1H-indole-3-carboxamide, as synthetic cannabinoid receptor agonists. unodc.org This strongly suggests that this compound likely possesses activity as a cannabinoid receptor agonist.

Detailed synthetic procedures and full spectroscopic characterization for this specific compound are not available in published literature. However, a synthetic pathway for the closely related analogue lacking the 1-pentyl group, N-benzyl-1H-indole-3-carboxamide, has been described. rsisinternational.orgrsisinternational.org This synthesis involves the reaction of indole-3-carbonylchloride with benzylamine (B48309). rsisinternational.org The characterization of this analogue using Fourier-transform infrared (FTIR) spectroscopy and nuclear magnetic resonance (NMR) has been documented. rsisinternational.orgrepec.org Biological evaluation of this N-benzyl-1H-indole-3-carboxamide analogue showed it was inactive when screened against several common bacterial and fungal strains. rsisinternational.orgrsisinternational.org

Table 1: Physicochemical Properties of this compound and a Key Analogue

| Property | This compound | N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA) |

|---|---|---|

| Molecular Formula | C₂₁H₂₄N₂O chemspider.com | C₂₄H₃₂N₂O researchgate.net |

| CAS Number | 695213-59-3 chemspider.comchemicalbook.com | 1345973-53-6 |

| Chemical Class | Indole-3-carboxamide | Indole-3-carboxamide researchgate.net |

| Likely Activity | Synthetic Cannabinoid Receptor Agonist (inferred) | Synthetic Cannabinoid Receptor Agonist researchgate.net |

Identification of Knowledge Gaps and Unexplored Research Avenues

The scientific understanding of this compound is characterized by significant knowledge gaps. The absence of empirical data for this specific molecule presents numerous avenues for future research.

Pharmacological Profile: There is a complete lack of published data on the compound's pharmacological activity. Key unexplored areas include:

Receptor Binding Affinity: No studies have determined its binding affinity (Ki) for the cannabinoid receptors CB1 and CB2, which is essential to confirm its suspected activity and potency.

Functional Activity: In vitro functional assays are needed to determine if the compound acts as an agonist, antagonist, or inverse agonist at cannabinoid receptors and to quantify its efficacy.

In Vivo Studies: The physiological and behavioral effects of the compound in animal models have not been investigated.

Synthesis and Analytical Characterization: While a synthetic route can be postulated, a peer-reviewed, optimized synthesis and complete spectroscopic characterization (including ¹H-NMR, ¹³C-NMR, Mass Spectrometry, and IR) for this compound are currently unavailable. The development of validated analytical methods is crucial for its unequivocal identification in forensic and research settings.

Metabolism and Toxicokinetics: No research has been conducted on the metabolic fate of this compound. Identifying its major metabolites is critical for developing reliable methods for its detection in biological samples and understanding its duration of action.

Toxicology: The safety profile and potential toxicity of this compound are entirely unknown.

Table 2: Summary of Research Status and Identified Knowledge Gaps

| Research Area | Status for this compound | Key Unexplored Questions |

|---|---|---|

| Synthesis | Not published; can be inferred from analogues. | What is an optimized, high-yield synthetic route? |

| Spectroscopic Data | Not published in peer-reviewed literature. | What are its definitive ¹H-NMR, ¹³C-NMR, and MS spectra? |

| Receptor Affinity | Unknown. | What are its binding affinities for CB1 and CB2 receptors? |

| Functional Activity | Unknown. | Is it a full agonist, partial agonist, or antagonist? What is its efficacy? |

| Metabolism | Unknown. | What are the primary metabolic pathways and resulting metabolites? |

| Toxicology | Unknown. | What is its acute and chronic toxicity profile? |

Broader Academic Significance in Medicinal Chemistry and Chemical Biology

Despite the lack of specific research, this compound holds potential significance for several academic disciplines.

Medicinal Chemistry and Structure-Activity Relationships (SAR): The indole motif is a privileged scaffold in medicinal chemistry, known for its presence in a wide array of biologically active compounds. researchgate.net The study of this compound would contribute to the SAR of indole-3-carboxamide-based cannabinoid receptor ligands. Specifically, it would help elucidate the role of the N-benzyl substituent at the amide nitrogen in modulating receptor affinity and functional activity, especially in comparison to other well-studied substituents like the adamantyl group found in APICA. researchgate.net This knowledge can inform the design of novel ligands with tailored selectivity and efficacy for therapeutic targeting of the endocannabinoid system.

Forensic Science and Toxicology: As a potential new psychoactive substance (NPS), this compound is relevant to forensic chemists and toxicologists. The proactive characterization of such compounds is essential for law enforcement and public health agencies to identify emerging substances in the illicit drug market. Research into its analytical properties and metabolites would enable the development of robust detection methods.

Chemical Biology: Investigating the interaction of this compound with cannabinoid receptors can provide further insights into the molecular recognition mechanisms of G-protein coupled receptors (GPCRs). Understanding how different structural motifs, such as the N-benzyl group, influence ligand binding and receptor activation contributes to a more comprehensive model of receptor function. While many indole derivatives are explored for various therapeutic activities like antimicrobial or cholinesterase inhibition, the specific combination of substituents in this compound places its primary academic interest within the context of synthetic cannabinoids. ekb.egnih.gov

Q & A

Q. What are the standard synthetic routes for N-benzyl-1-pentyl-1H-indole-3-carboxamide (SDB-006), and what key reagents or catalysts are involved?

- Methodological Answer : The synthesis typically involves coupling reactions. For the indole core, a common approach is Pd-catalyzed amidation to form the carboxamide moiety. The benzyl and pentyl substituents are introduced via nucleophilic substitution or alkylation. Key reagents include:

- Coupling agents : EDCI or DCC for carboxamide bond formation .

- Catalysts : Palladium for cross-coupling reactions (e.g., Buchwald-Hartwig amination) .

- Functional group protection : Benzyl chloride derivatives for N-benzylation .

Reaction conditions often require inert atmospheres (e.g., nitrogen) and anhydrous solvents.

Q. How is the structure of SDB-006 characterized and validated in academic research?

- Methodological Answer : Structural validation relies on spectroscopic and analytical techniques:

- 1H/13C NMR : To confirm proton and carbon environments (e.g., indole C3-carboxamide peak at ~165 ppm in 13C NMR) .

- IR spectroscopy : Detects carboxamide C=O stretching (~1650–1700 cm⁻¹) .

- Elemental analysis : Validates molecular formula (C21H24N2O) .

- High-resolution mass spectrometry (HRMS) : Confirms molecular weight (320.4 g/mol) .

Q. What pharmacological targets are associated with SDB-006, and what experimental assays are used to study its activity?

- Methodological Answer : SDB-006 is a synthetic cannabinoid targeting CB1 and CB2 receptors. Assays include:

- Radioligand binding assays : Competitive displacement of [³H]CP-55,940 to measure receptor affinity .

- Functional assays : cAMP inhibition (via Gi/o coupling) or β-arrestin recruitment (e.g., BRET/FRET assays) .

- In vivo behavioral studies : Rodent models for hypothermia or catalepsy (dose-dependent effects) .

Advanced Research Questions

Q. How do researchers conduct structure-activity relationship (SAR) studies on SDB-006 analogs to optimize cannabinoid receptor affinity?

- Methodological Answer : SAR studies systematically modify substituents:

- Indole core : Replace N-pentyl with branched or fluorinated alkyl chains to alter lipophilicity .

- Benzyl group : Introduce electron-withdrawing groups (e.g., Cl, F) to enhance binding via π-π interactions .

- In vitro testing : Parallel synthesis of analogs followed by binding (Ki) and functional (EC50) assays .

Example: Replacing benzyl with adamantyl (as in APINACA) increases CB1 affinity due to steric bulk .

Q. What analytical challenges arise when distinguishing SDB-006 from structurally similar synthetic cannabinoids, and what techniques address these?

- Methodological Answer : Challenges include differentiating isomers (e.g., positional indole substituents) and metabolites. Solutions involve:

- GC-MS/MS : Identifies fragmentation patterns unique to SDB-006 (e.g., m/z 144 for indole-3-carboxamide) .

- LC-HRMS : Detects exact mass (e.g., 320.1889 for C21H24N2O) and isotopic signatures .

- NMR crystallography : Resolves spatial arrangements of benzyl/pentyl groups .

Q. How can contradictory data between receptor binding affinity and functional activity be resolved in SDB-006 studies?

- Methodological Answer : Discrepancies (e.g., high binding affinity but low efficacy) may arise from assay conditions or receptor subtypes. Strategies include:

Q. What in silico methods are employed to predict the binding mode of SDB-006 to cannabinoid receptors?

- Methodological Answer : Computational approaches include:

- Molecular docking : Predicts ligand-receptor interactions (e.g., benzyl group in CB1 hydrophobic pocket) .

- Molecular dynamics (MD) simulations : Analyzes stability of ligand-receptor complexes over time .

- Pharmacophore modeling : Maps essential features (e.g., hydrogen bond donors/acceptors) for activity .

Data Contradiction and Validation

Q. How do researchers address inconsistencies in toxicity profiles reported for SDB-006 across studies?

- Methodological Answer : Variations may stem from purity, metabolism, or model systems. Mitigation involves:

- Purity validation : HPLC (>95% purity) and impurity profiling .

- Metabolite identification : LC-MS/MS to track toxic metabolites (e.g., hydroxylated derivatives) .

- Cross-species comparisons : Test toxicity in human cell lines (e.g., HepG2) and rodent models .

Methodological Best Practices

Q. What protocols ensure reproducibility in synthesizing and testing SDB-006 analogs?

- Methodological Answer : Key steps include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.